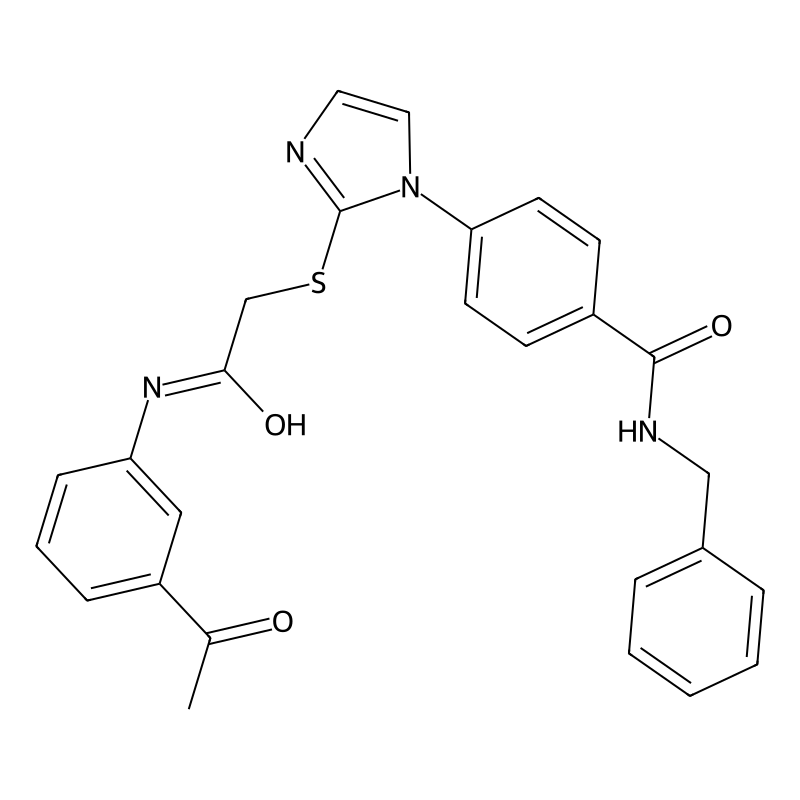

4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In Vitro and In Vivo Studies

Studies have shown that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide exhibits promising pharmacological activities in vitro and in vivo models.

- Antimicrobial activity: The compound has been demonstrated to possess antibacterial and antifungal properties. A study published in the journal ChemMedChem reported that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide displayed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. []

- Anticancer activity: Studies suggest that the compound may have anticancer properties. A study published in the journal European Journal of Medicinal Chemistry found that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide exhibited antiproliferative activity against various cancer cell lines. []

- Other potential applications: The compound is also being investigated for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory conditions. However, more research is needed to confirm these potential benefits.

4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide is a complex organic compound characterized by a unique structural arrangement that includes an imidazole ring, a thioether group, and an amide linkage. This compound possesses a molecular formula of and a molecular weight of approximately 420.52 g/mol. Its structure suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and drug development.

- Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: Carbonyl groups in the structure can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions: Nucleophilic substitution can occur at the thioether or amide groups, allowing for the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.

Preliminary studies indicate that 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The imidazole moiety is known for its role in biological systems, often interacting with enzymes and receptors. The specific mechanisms of action are still under investigation but may involve modulation of enzyme activity or interference with cellular signaling pathways.

The synthesis of 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide typically involves several synthetic steps:

- Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-amino acids or their derivatives.

- Introduction of the Thioether Group: A thiol can react with a halogenated intermediate to introduce the thioether functionality.

- Amidation Reaction: The amide bond is formed by reacting an amine with an acid chloride or ester derived from benzoic acid.

- Acetylation: The acetyl group is introduced via acetyl chloride or acetic anhydride in the presence of a base.

The compound has potential applications in various fields:

- Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

- Antimicrobial Agents: Its biological activity suggests potential use as an antimicrobial agent.

- Cancer Research: Given its structural features, it could be investigated for anticancer properties.

Interaction studies are crucial to understanding how 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide interacts with biological macromolecules. These studies often involve:

- Binding Affinity Assays: To determine how well the compound binds to target proteins or receptors.

- Enzyme Inhibition Studies: To evaluate its potential as an inhibitor of specific enzymes involved in disease processes.

- Cellular Assays: To assess its effects on cell viability, proliferation, and apoptosis in various cancer cell lines.

Several compounds share structural similarities with 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Acetylphenylthiourea | Contains thioether and aromatic rings | Antimicrobial properties |

| Benzamide derivatives | Amide linkage with varying substituents | Anticancer activity |

| Imidazole-based compounds | Imidazole ring with diverse side chains | Antifungal and antibacterial activities |

Uniqueness

The uniqueness of 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide lies in its specific combination of functional groups and spatial arrangement, which may confer distinct biological activities compared to other similar compounds. Its potential for further research and development makes it a valuable candidate in drug discovery efforts.